molecular formula C15H15NO4 B11938015 4-methoxyphenyl N-(4-methoxyphenyl)carbamate CAS No. 65925-33-9

4-methoxyphenyl N-(4-methoxyphenyl)carbamate

Cat. No.: B11938015
CAS No.: 65925-33-9
M. Wt: 273.28 g/mol
InChI Key: RVVATBOPKMFWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C15H15NO4 It is a derivative of carbamate, characterized by the presence of two methoxyphenyl groups attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyaniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl N-(4-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl N-(4-methoxyphenyl)carbamate is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

65925-33-9

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

(4-methoxyphenyl) N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C15H15NO4/c1-18-12-5-3-11(4-6-12)16-15(17)20-14-9-7-13(19-2)8-10-14/h3-10H,1-2H3,(H,16,17)

InChI Key

RVVATBOPKMFWDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.